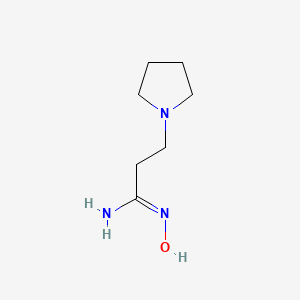

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

CAS No.:

Cat. No.: VC20412593

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N3O |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide |

| Standard InChI | InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9) |

| Standard InChI Key | LHJCQHOHUFPEPQ-UHFFFAOYSA-N |

| Isomeric SMILES | C1CCN(C1)CC/C(=N/O)/N |

| Canonical SMILES | C1CCN(C1)CCC(=NO)N |

Introduction

Structural Characteristics

Molecular Architecture

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide features a three-carbon chain (propanimidamide) with a pyrrolidine ring attached at the third carbon and a hydroxylamine group (-NHOH) at the terminal amidine nitrogen. The pyrrolidine ring, a five-membered secondary amine, introduces stereoelectronic effects that influence the compound’s reactivity and conformation . The hydroxylamine moiety enhances polarity, potentially enabling hydrogen bonding and metal coordination.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.21 g/mol | |

| IUPAC Name | N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide | |

| SMILES | C1CCN(C1)CC/C(=N/O)/N | |

| InChIKey | LHJCQHOHUFPEPQ-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The compound’s 3D conformation, as modeled in PubChem, reveals a staggered arrangement of the pyrrolidine ring relative to the propanimidamide chain, minimizing steric hindrance . Computed properties include a hydrogen bond donor count of 2, acceptor count of 3, and a rotatable bond count of 3 , indicating moderate flexibility. The XLogP3 value of -0.1 suggests slight hydrophilicity, consistent with its polar functional groups.

Chemical Properties and Reactivity

Physicochemical Profile

The compound’s solubility is likely higher in polar solvents (e.g., water, ethanol) due to its hydroxylamine and secondary amine groups. Its stability under varying pH and temperature conditions remains uncharacterized, though the presence of labile N–O bonds in the hydroxylamine group may predispose it to oxidative degradation.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | -0.1 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 69.2 Ų |

Reactive Pathways

The hydroxylamine group () can participate in redox reactions, acting as both an oxidizing and reducing agent. The amidine functionality () may undergo hydrolysis to form carboxylic acids or react with electrophiles at the imine nitrogen. Coordination to metal ions (e.g., Fe²⁺, Cu²⁺) is plausible, given the lone pairs on the nitrogen atoms .

Comparative Analysis with Analogous Compounds

N'-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide (PubChem CID: 9555147) , a structural analog, replaces the pyrrolidine ring with a nitroimidazole group. Key differences include:

Table 3: Structural and Property Comparison

| Property | N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide | N'-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.21 g/mol | 213.19 g/mol |

| XLogP3 | -0.1 | -0.5 |

| Functional Groups | Pyrrolidine, hydroxylamine | Nitroimidazole, hydroxylamine |

The nitroimidazole analog’s higher molecular weight and nitro group enhance electrophilicity, potentially expanding its reactivity profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume